molecular formula C10H14OS B8690036 Ethanol, 2-(phenethylthio)- CAS No. 3778-82-3

Ethanol, 2-(phenethylthio)-

Cat. No.: B8690036
CAS No.: 3778-82-3
M. Wt: 182.28 g/mol
InChI Key: KGZHEXGRHGYQNI-UHFFFAOYSA-N
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Description

Contextual Significance of Organosulfur Compounds in Chemical Research

Organosulfur compounds, a class of organic substances characterized by at least one carbon-sulfur bond, are fundamental to numerous areas of chemical and biological science. wikipedia.orgtaylorandfrancis.com Their importance stems from their diverse roles in natural products, pharmaceuticals, and materials science. taylorandfrancis.comnih.govjmchemsci.com In nature, sulfur is a vital element for life, and organosulfur compounds are found in essential molecules like the amino acids cysteine and methionine, the antioxidant glutathione, and vitamins such as thiamine (B1217682) and biotin. wikipedia.orgbritannica.com

In the realm of chemical research, organosulfur compounds are highly valued as reagents and building blocks for organic synthesis. britannica.com The unique properties of the sulfur atom, such as its ability to exist in various oxidation states (e.g., thioether, sulfoxide (B87167), sulfone), allow for a rich and versatile chemistry. nih.govbritannica.com This versatility makes them crucial components in the synthesis of a wide array of molecules. For instance, the thioether (sulfide) motif is present in over thirty currently marketed pharmaceuticals and is a common feature in agricultural pesticides. taylorandfrancis.com

Furthermore, these compounds are central to biochemistry, where the interconversion between thiol and disulfide groups is a key oxidation-reduction reaction. britannica.com They are also investigated for their potential health benefits, such as the cholesterol-lowering and antimicrobial properties associated with compounds found in garlic. wisdomlib.orgwisdomlib.org The study of organosulfur chemistry continues to be a dynamic field, with ongoing research into developing new synthetic methods and exploring the unique properties of these molecules. nih.gov

Structural Characteristics and Chemical Sub-motifs of Ethanol (B145695), 2-(phenethylthio)-

Ethanol, 2-(phenethylthio)- is an organic molecule that integrates several key functional groups, defining its chemical character. Its structure consists of a phenethyl group (a benzene (B151609) ring attached to an ethyl group) linked to a sulfur atom, which in turn is bonded to an ethanol group. This arrangement classifies it as a primary alcohol and a thioether.

The primary chemical sub-motifs present in the molecule are:

A Phenyl Group (C₆H₅-): An aromatic ring that is a common feature in many organic compounds.

An Ethyl Linker (-CH₂CH₂-): A two-carbon aliphatic chain connecting the phenyl group to the sulfur atom. The combination of the phenyl and ethyl groups forms the "phenethyl" moiety.

A Thioether Linkage (-S-): Also known as a sulfide, this functional group consists of a sulfur atom bonded to two carbon atoms. It is the sulfur analog of an ether. britannica.com

A Hydroxyethyl Group (-CH₂CH₂OH): This component includes a primary alcohol functional group (-OH) attached to a two-carbon chain, which imparts properties typical of alcohols.

The systematic name, 2-(2-phenylethylsulfanyl)ethanol, further clarifies this structure. uni.lu The compound's molecular formula is C₁₀H₁₄OS. uni.lu While extensive experimental data for this specific molecule is not widely available in public literature, its structural components suggest it would exhibit chemical behaviors characteristic of aromatic compounds, thioethers, and primary alcohols.

Table 1: Chemical Identification Data for Ethanol, 2-(phenethylthio)-

IdentifierValueSource
Molecular Formula C₁₀H₁₄OS uni.lu
Systematic Name 2-(2-phenylethylsulfanyl)ethanol uni.lu
SMILES C1=CC=C(C=C1)CCSCCO uni.lu
InChI InChI=1S/C10H14OS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 uni.lu
InChIKey KGZHEXGRHGYQNI-UHFFFAOYSA-N uni.lu
Monoisotopic Mass 182.07654 Da uni.lu
Predicted XlogP 2.1 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3778-82-3

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)ethanol

InChI

InChI=1S/C10H14OS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

KGZHEXGRHGYQNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSCCO

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of Ethanol, 2 Phenethylthio

Reactions Involving the Hydroxyl Group

The hydroxyl group in Ethanol (B145695), 2-(phenethylthio)- is a primary alcohol, which imparts reactivity typical of this functional class. d-nb.infoyoutube.com These reactions primarily involve the cleavage of the O-H bond or the C-O bond. d-nb.info

Oxidation Reactions of the Primary Alcohol

The primary alcohol moiety of Ethanol, 2-(phenethylthio)- can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions employed. libretexts.org

Mild oxidation, typically using reagents like pyridinium (B92312) chlorochromate (PCC) or employing a TEMPO-catalyzed system, will convert the primary alcohol into its corresponding aldehyde, 2-(phenethylthio)acetaldehyde. d-nb.infolibretexts.org This process involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon. libretexts.org To prevent further oxidation to a carboxylic acid, the aldehyde product is often distilled off as it forms. libretexts.org

Stronger oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃) in an acidic medium (e.g., sulfuric acid), will oxidize the primary alcohol completely to the carboxylic acid, 2-(phenethylthio)acetic acid. libretexts.org This reaction proceeds through the intermediate aldehyde, which is subsequently oxidized further under the vigorous reaction conditions. libretexts.org

Reaction Type Reagent(s) Product
Mild OxidationPyridinium chlorochromate (PCC)2-(phenethylthio)acetaldehyde
Mild OxidationTEMPO/NaOCl2-(phenethylthio)acetaldehyde
Strong OxidationK₂Cr₂O₇ / H₂SO₄2-(phenethylthio)acetic acid

Esterification and Etherification Processes

Esterification: Ethanol, 2-(phenethylthio)- readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. byjus.comchemguide.co.uk The most common laboratory method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. rsc.org The reaction is reversible, and the equilibrium can be shifted toward the product by removing the water formed during the reaction. rsc.org

A more rapid and often irreversible method involves the reaction of the alcohol with an acid chloride, such as acetyl chloride. youtube.comlibretexts.org This reaction is typically vigorous and produces the ester along with hydrogen chloride gas. chemguide.co.uk

Etherification: The hydroxyl group can be converted into an ether linkage, most commonly via the Williamson ether synthesis. masterorganicchemistry.combyjus.comwikipedia.org This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide intermediate. youtube.com This nucleophilic alkoxide then displaces a halide from a suitable organohalide (e.g., methyl iodide) in an Sₙ2 reaction to yield the ether. masterorganicchemistry.comwikipedia.org

Process Reactant(s) Product Mechanism/Conditions
EsterificationCarboxylic Acid (e.g., Acetic Acid)2-(phenethylthio)ethyl acetateFischer Esterification (Acid Catalyst, Heat)
EsterificationAcid Chloride (e.g., Acetyl Chloride)2-(phenethylthio)ethyl acetateNucleophilic Acyl Substitution
Etherification1. NaH; 2. Alkyl Halide (e.g., CH₃I)1-methoxy-2-(phenethylthio)ethaneWilliamson Ether Synthesis (Sₙ2)

Dehydration Pathways and Alkene Formation

The acid-catalyzed dehydration of Ethanol, 2-(phenethylthio)- results in the elimination of a water molecule to form an alkene, specifically phenethyl vinyl sulfide. This elimination reaction typically requires heating the alcohol in the presence of a strong, non-nucleophilic acid catalyst like concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemguide.co.uk

The mechanism generally proceeds through an E1 pathway and involves three key steps: nih.gov

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). scispace.com

Formation of a Carbocation: The protonated alcohol loses a water molecule to form a primary carbocation. This is the slow, rate-determining step of the reaction. nih.gov

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from the carbon adjacent to the carbocation, leading to the formation of a carbon-carbon double bond and regenerating the acid catalyst. nih.gov

Reactions Involving the Thioether Linkage

The sulfur atom in the thioether linkage of Ethanol, 2-(phenethylthio)- is nucleophilic and can be readily oxidized or alkylated.

Oxidation to Sulfoxides and Sulfones

The thioether can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone. The extent of oxidation is dependent on the choice of oxidant and the stoichiometry. fishersci.eu

Formation of Sulfoxide: Oxidation with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, yields the corresponding sulfoxide, 2-(phenethylsulfinyl)ethanol. nih.gov

Formation of Sulfone: The use of excess or stronger oxidizing agents, such as two or more equivalents of m-CPBA or potassium permanganate (B83412) (KMnO₄), will further oxidize the sulfoxide to the sulfone, 2-(phenethylsulfonyl)ethanol. chemguide.co.ukfishersci.eu The sulfone is generally much more stable and resistant to further oxidation.

Oxidation State Reagent(s) Product
Sulfide to Sulfoxide1 eq. H₂O₂ or m-CPBA2-(phenethylsulfinyl)ethanol
Sulfide to Sulfone≥2 eq. H₂O₂ or m-CPBA2-(phenethylsulfonyl)ethanol

S-Alkylation and Sulfonium (B1226848) Salt Formation

As a nucleophile, the sulfur atom of the thioether can attack an electrophilic carbon, such as that in an alkyl halide (e.g., methyl iodide), to form a tertiary sulfonium salt. This is an Sₙ2 reaction where the sulfur atom acts as the nucleophile, displacing the halide leaving group. The resulting product is a (2-hydroxyethyl)(methyl)(phenethyl)sulfonium salt. These sulfonium salts are often stable, crystalline solids and can be used as alkylating agents in subsequent reactions.

Electrophilic Aromatic Substitution Reactions on the Phenethyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. vedantu.comdalalinstitute.com The facility and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the ring. masterorganicchemistry.comlibretexts.org In the case of Ethanol, 2-(phenethylthio)-, the substituent is the 2-(ethylthio)ethanol (B52129) group attached to the benzene (B151609) ring.

The activating nature of the thioether group also directs the position of electrophilic attack. The donation of electron density is most pronounced at the ortho and para positions of the benzene ring. msu.edu Consequently, electrophilic substitution reactions on Ethanol, 2-(phenethylthio)- are expected to yield predominantly ortho- and para-substituted products.

Common electrophilic aromatic substitution reactions that the phenethyl moiety of this compound could undergo include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.com

Halogenation: Treatment with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen.

Friedel-Crafts Alkylation: Reaction with an alkyl halide in the presence of a Lewis acid catalyst attaches an alkyl group to the ring.

Friedel-Crafts Acylation: Reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst introduces an acyl group to the ring.

The precise conditions and outcomes of these reactions would depend on the specific electrophile and reaction conditions employed. The presence of the hydroxyl group in the side chain could potentially interfere with some of these reactions, particularly those using strong Lewis acids, by coordinating with the catalyst.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Ethanol, 2-(phenethylthio)-

Reaction TypeElectrophileExpected Major Products
NitrationNO₂⁺ortho-nitro- and para-nitro-substituted derivatives
BrominationBr⁺ortho-bromo- and para-bromo-substituted derivatives
Friedel-Crafts AlkylationR⁺ortho-alkyl- and para-alkyl-substituted derivatives
Friedel-Crafts AcylationRCO⁺ortho-acyl- and para-acyl-substituted derivatives

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics provides insights into the rate of a chemical reaction and the factors that influence it, while thermodynamics governs the position of equilibrium and the spontaneity of a reaction. youtube.com For the chemical transformations of Ethanol, 2-(phenethylthio)-, these parameters are crucial for understanding and optimizing reaction conditions.

Reaction Kinetics:

The rate of reaction is also influenced by the stability of the carbocation intermediate (the arenium ion) formed during the reaction. The thioether group helps to stabilize this intermediate through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate. acs.org

Table 2: Kinetic Data for the AlCl₃-Catalyzed Phenethylation of Benzene with Phenethyl Chloride at 50°C

ReactantsRate LawRelative Reactivity (Toluene/Benzene)
Benzene + Phenethyl Chloriderate = k[Benzene][Phenethyl Chloride][AlCl₃]²1.0
Toluene + Phenethyl Chloriderate = k[Toluene][Phenethyl Chloride][AlCl₃]²~2.5

Data adapted from a study on the kinetics of Friedel-Crafts aralkylation. kyoto-u.ac.jp

Thermodynamic Parameters:

While specific thermodynamic data for reactions involving Ethanol, 2-(phenethylthio)- are not extensively documented, general principles can be applied. The precise values of ΔH and ΔS would depend on the specific electrophile and the reaction conditions. Computational chemistry methods can be employed to estimate these thermodynamic parameters and provide a deeper understanding of the reaction energetics. mdpi.com The stability of the final substituted product relative to the starting material will ultimately dictate the position of the chemical equilibrium.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethanol, 2 Phenethylthio

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of Ethanol (B145695), 2-(phenethylthio)- is predicted to show distinct signals corresponding to the different sets of protons in the molecule. The aromatic protons of the phenyl group are expected to appear as a complex multiplet in the downfield region, typical for aromatic systems. The four methylene (B1212753) groups (-CH₂-) would each give rise to a triplet, assuming first-order coupling, due to splitting by their neighboring methylene protons. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature.

Interactive Data Table: Predicted ¹H NMR Data for Ethanol, 2-(phenethylthio)-

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Phenyl (C₆H₅) 7.20 - 7.40 Multiplet - 5H
-CH₂-OH ~3.75 Triplet ~6.0 2H
Ph-CH₂-CH₂-S- ~2.95 Triplet ~7.0 2H
-S-CH₂-CH₂-OH ~2.80 Triplet ~6.0 2H
Ph-CH₂-CH₂-S- ~2.95 Triplet ~7.0 2H

Note: Data are predicted based on known chemical shift values for similar functional groups.

The coupling constants (J values) provide information about the connectivity of protons. The expected triplet-of-triplets pattern for the two interconnected ethyl fragments (-CH₂-CH₂-) confirms the structural arrangement. The use of deuterium (B1214612) oxide (D₂O) would cause the hydroxyl proton signal to disappear, confirming its assignment.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For Ethanol, 2-(phenethylthio)-, eight distinct signals are expected. The aromatic carbons will resonate in the typical 120-140 ppm region, while the four aliphatic methylene carbons will appear further upfield.

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be used to differentiate between CH, CH₂, and CH₃ groups. In this case, a DEPT-135 experiment would show the four methylene (CH₂) carbons as positive signals and the methine (CH) carbons of the aromatic ring also as positive signals, while quaternary carbons would be absent.

Interactive Data Table: Predicted ¹³C NMR Data for Ethanol, 2-(phenethylthio)-

Assignment Predicted Chemical Shift (δ, ppm) DEPT-135
C (ipso, C₆H₅) ~140 Absent
CH (ortho, meta, para, C₆H₅) 126 - 129 Positive
-CH₂-OH ~61 Positive
Ph-CH₂- ~36 Positive
-S-CH₂-CH₂OH ~35 Positive

Note: Data are predicted based on known chemical shift values for similar functional groups.

While 1D NMR provides primary structural data, 2D NMR experiments are crucial for confirming the complete molecular connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). For Ethanol, 2-(phenethylthio)-, key COSY cross-peaks would be observed between the protons of Ph-CH₂-CH₂ -S- and Ph-CH₂ -CH₂-S-, and between the protons of -S-CH₂-CH₂ OH and -S-CH₂ -CH₂OH, confirming the two separate ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (a one-bond correlation). This allows for the unambiguous assignment of each carbon atom that bears protons by linking the previously assigned ¹H signals to their corresponding ¹³C signals.

A correlation from the benzylic protons (Ph-CH₂ -) to the ipso-carbon of the phenyl ring.

A three-bond correlation from the protons of the hydroxyl-bearing methylene group (-CH₂ -OH) to the carbon of the sulfur-bearing methylene group (-S-CH₂ -CH₂OH).

Most importantly, a three-bond correlation across the sulfur atom, from the protons of the PhCH₂-CH₂ -S- group to the carbon of the -S-CH₂ -CH₂OH group, which unambiguously links the phenethyl moiety to the thioethanol moiety.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The Infrared (IR) spectrum is particularly useful for identifying polar bonds. For Ethanol, 2-(phenethylthio)-, the most prominent feature would be a strong, broad absorption band in the region of 3400-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. Other key absorptions include C-H stretching from the aromatic and aliphatic parts, C=C stretches from the phenyl ring, and a C-O stretching band.

Raman spectroscopy , being sensitive to non-polar bonds, would be complementary. It would clearly show the aromatic C=C stretching vibrations and the skeletal C-C and C-S vibrations. The C-S stretching bands, which can be weak in the IR spectrum, are often more readily observed in the Raman spectrum and are expected in the 600-800 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies for Ethanol, 2-(phenethylthio)-

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch IR 3400 - 3300 Strong, Broad
Aromatic C-H stretch IR, Raman 3100 - 3000 Medium
Aliphatic C-H stretch IR, Raman 2960 - 2850 Strong
Aromatic C=C stretch IR, Raman 1605, 1585, 1495, 1450 Medium to Strong
C-O stretch IR 1070 - 1030 Strong

Note: Data are predicted based on characteristic group frequencies from various sources.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For Ethanol, 2-(phenethylthio)- (C₁₀H₁₄OS), the calculated monoisotopic mass is 182.07654 Da. An experimental HRMS measurement confirming this value would validate the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides corroborating structural evidence. Key predicted fragmentation pathways include:

Benzylic cleavage: Cleavage of the bond between the two ethyl carbons of the phenethyl group is highly favorable, leading to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Alpha-cleavage: Cleavage of the bonds adjacent to the heteroatoms (sulfur and oxygen) is also common. This could lead to fragments from the loss of •CH₂OH (m/z 31) or cleavage at the C-S bonds.

Loss of water: Dehydration of the molecular ion [M-H₂O]⁺• is a characteristic fragmentation for alcohols.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of Ethanol, 2-(phenethylthio)-

m/z Predicted Fragment Ion Formula
182 Molecular Ion [M]⁺• [C₁₀H₁₄OS]⁺•
164 [M - H₂O]⁺• [C₁₀H₁₂S]⁺•
105 [C₆H₅CH₂CH₂]⁺ [C₈H₉]⁺
91 Tropylium ion [C₇H₇]⁺

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density of a single crystal. To date, a search of crystallographic databases reveals no publicly available crystal structure for Ethanol, 2-(phenethylthio)-.

Should a suitable single crystal be grown, an X-ray diffraction study would provide a wealth of information not available from other techniques. This includes:

Precise bond lengths and angles for every atom in the molecule.

The exact conformation of the flexible phenethyl and thioethanol chains in the solid state.

Detailed information on intermolecular interactions. A key feature would be the visualization of the hydrogen-bonding network formed by the hydroxyl group, which would govern the molecular packing in the crystal lattice. This information is critical for understanding the material's solid-state properties.

Computational and Theoretical Chemistry Studies of Ethanol, 2 Phenethylthio

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of the electronic distribution within a molecule. These calculations are crucial for predicting molecular properties and reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for determining optimized molecular geometries and exploring potential energy surfaces. By applying DFT methods, such as using the B3LYP functional with a 6-311G(d,p) basis set, the most stable three-dimensional structure of Ethanol (B145695), 2-(phenethylthio)- can be calculated. nih.gov This process involves minimizing the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

The resulting optimized geometry provides precise data on the spatial arrangement of the atoms. These calculations are foundational for further computational studies, including reactivity and spectroscopic predictions. mdpi.com The energy landscape can be explored to identify different conformers and the transition states that separate them, offering a complete picture of the molecule's structural flexibility. nih.govmdpi.com

Table 1: Calculated Geometric Parameters for Ethanol, 2-(phenethylthio)- using DFT Note: This data is representative of typical values obtained from DFT calculations for similar structures and serves as an illustrative example.

ParameterBond/AngleCalculated Value
Bond Lengths C-C (ethyl)1.53 Å
C-S (thioether)1.82 Å
S-C (ethyl)1.81 Å
C-O (alcohol)1.43 Å
O-H (alcohol)0.97 Å
C-C (aromatic)1.39 Å
Bond Angles C-S-C101.5°
S-C-C114.0°
C-C-O108.5°
C-O-H109.0°

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. organicchemistrydata.org The energies of the HOMO and LUMO and the gap between them are critical indicators of a molecule's reactivity and kinetic stability. numberanalytics.comstuba.sk

For Ethanol, 2-(phenethylthio)-, the HOMO is expected to be localized primarily on the electron-rich sulfur atom and the phenyl ring, indicating these are the most likely sites for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability; a smaller gap suggests the molecule is more reactive. numberanalytics.com DFT calculations can provide precise values for these orbital energies. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for Ethanol, 2-(phenethylthio)- Note: Values are illustrative and based on DFT calculations for analogous compounds.

Molecular OrbitalEnergy (eV)Description
HOMO-7.87 eVHighest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO-0.20 eVLowest Unoccupied Molecular Orbital; associated with electrophilicity.
HOMO-LUMO Gap (ΔE)7.67 eVIndicates kinetic stability and electronic excitation energy.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of Ethanol, 2-(phenethylthio)- arises from rotation around several single bonds, including the Cα-Cβ, Cβ-S, S-C1, and C1-C2 bonds. This rotation gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. chemicalpapers.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. ed.ac.uk An MD simulation of Ethanol, 2-(phenethylthio)- would typically place the molecule in a simulated box of solvent, such as water or ethanol, and calculate the trajectories of all particles based on a classical force field (e.g., OPLS-AA or CHARMM). ed.ac.uknih.gov

These simulations provide valuable information on the dynamic behavior of the molecule, including its diffusion coefficient, rotational motion, and vibrational dynamics. scirp.org Furthermore, MD is exceptionally useful for studying intermolecular interactions. It can reveal the structure of the solvent shell around the solute, the average number of hydrogen bonds formed between the molecule's hydroxyl group and the solvent, and the preferred orientation of the molecule at interfaces, such as a liquid-vapor interface. ed.ac.uknih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. liverpool.ac.ukresearchgate.net

Predicted ¹H and ¹³C NMR chemical shifts are obtained by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. liverpool.ac.ukcaspre.ca These predicted values can be compared with experimental spectra to confirm structural assignments. sigmaaldrich.com Similarly, the calculation of vibrational frequencies can generate a theoretical Infrared (IR) spectrum. The frequencies and intensities of the vibrational modes (e.g., O-H stretch, C-S stretch, aromatic ring modes) can be assigned and compared with experimental IR or Raman spectra to verify the structure and identify specific functional groups. nih.govnist.govnist.gov

Table 3: Predicted ¹H NMR Chemical Shifts for Ethanol, 2-(phenethylthio)- Note: Predicted values are illustrative and can vary based on the computational method and solvent model used.

ProtonEnvironmentPredicted Chemical Shift (ppm)
-OHAlcohol~2.5 (variable)
-CH₂- (Aromatic side)Adjacent to Phenyl~2.85
-CH₂- (Sulfur side)Adjacent to Sulfur~2.95
-S-CH₂-Adjacent to Sulfur~2.75
-CH₂-OHAdjacent to Hydroxyl~3.70
Aromatic-HPhenyl Ring~7.20 - 7.35

In Silico Modeling of Ligand-Receptor Interactions (e.g., Molecular Docking with Enzymes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a biological target. researchgate.net

For Ethanol, 2-(phenethylthio)-, docking studies could be performed to investigate its potential interactions with various enzyme active sites. The process involves generating a 3D model of the ligand and placing it into the binding pocket of a receptor. A scoring function then estimates the binding free energy, with lower scores typically indicating a more favorable interaction. ijrpp.com These simulations can reveal key binding interactions, such as hydrogen bonds from the hydroxyl group or hydrophobic interactions involving the phenyl ring, providing a hypothesis for the molecule's potential biological activity that can be tested experimentally. nih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Computational methods are pivotal in modern drug discovery and chemical biology for elucidating Structure-Activity Relationships (SAR). SAR studies investigate the link between the chemical structure of a molecule and its biological activity. For the compound Ethanol, 2-(phenethylthio)-, computational SAR approaches would systematically explore how modifications to its distinct chemical moieties—the phenyl ring, the ethyl linker, the thioether sulfur atom, and the terminal ethanol group—influence its interactions with a potential biological target.

The process of computational SAR derivation involves creating a virtual library of analogues and predicting their activity using various modeling techniques. This allows for a systematic exploration of the chemical space around the parent molecule. The core concept is that different compound series with corresponding SAR progression can be identified for a given target, a principle known as SAR transfer. nih.gov Computational approaches are essential for systematically assessing this transfer. nih.gov A common methodology relies on a three-dimensional molecular fragmentation and recombination scheme. nih.gov Based on the structures of known active ligands, alternative substituents and molecular cores can be computationally identified to probe for multiple SAR transfer events. nih.gov

While specific SAR studies focused solely on Ethanol, 2-(phenethylthio)- are not extensively documented in public literature, the principles can be understood from research on more complex molecules that contain the phenethylthio scaffold. For instance, studies on novel pyranopyridine inhibitors and quinone derivatives incorporate the phenethylthio group. nih.govmdpi.com In these contexts, computational studies help build a molecular activity map, identifying which parts of the scaffold are critical for biological activity and which can be altered to enhance properties like potency or solubility. nih.gov The objective is to understand the structural requirements necessary for high activity and to identify parameters that modulate biological profiles. mdpi.com

For Ethanol, 2-(phenethylthio)-, a computational SAR investigation would focus on the key structural regions outlined in the table below.

Table 1: Key Structural Regions of Ethanol, 2-(phenethylthio)- for SAR Analysis

Structural Moiety Potential Modifications for SAR Study Rationale
Phenyl Ring Substitution (e.g., with halogen, methoxy, or alkyl groups) at ortho, meta, or para positions. To probe the effects of electronics (electron-donating vs. withdrawing groups) and sterics on binding affinity.
Ethyl Linker Altering chain length (e.g., methyl, propyl); introducing rigidity (e.g., cyclopropyl (B3062369) linker). To determine the optimal distance and conformation between the phenyl ring and the thio-ethanol portion for target interaction.
Thioether Sulfur Oxidation to sulfoxide (B87167) or sulfone; replacement with oxygen (ether) or nitrogen (amine). To evaluate the role of the sulfur atom's size, polarizability, and hydrogen bond accepting capacity in molecular recognition.

| Ethanol Group | Replacement of the hydroxyl group with other functional groups (e.g., amine, carboxylic acid); esterification or etherification of the hydroxyl. | To explore the importance of the hydrogen bond donating and accepting capabilities of the terminal hydroxyl group for activity. |

By computationally modeling these variations and predicting their binding affinity or other relevant biological endpoints, researchers can derive a detailed SAR profile, guiding the synthesis of more potent and selective compounds.

Theoretical Prediction of Collision Cross Sections (CCS)

The collision cross section (CCS) is a crucial physicochemical parameter that describes the size and shape of an ion in the gas phase. nih.gov It has become an increasingly important descriptor in analytical chemistry, particularly in the field of ion mobility-mass spectrometry (IM-MS), for enhancing the confidence of chemical identification. nih.govescholarship.org When experimental CCS values from reference standards are not available, theoretically predicted CCS values serve as a valuable alternative. nih.gov

Computational methods for predicting CCS values have evolved significantly. These methods typically begin with a 2-dimensional representation of a molecule (e.g., a SMILES string), which is then used to generate 3D conformers. nih.gov The theoretical CCS is then calculated by simulating the interactions between the generated ion structures and a neutral drift gas, commonly helium or nitrogen. nih.govpreprints.org While rigorous trajectory methods exist, they can be computationally intensive. nih.gov

More recently, machine learning (ML) has emerged as a rapid and accurate approach for high-throughput CCS prediction. mdpi.com ML models are trained on large databases of experimentally measured CCS values and molecular descriptors to predict the CCS for new compounds. mdpi.com These models, such as CCSbase and DarkChem, can often predict CCS values with a median relative error of 1–3%. mdpi.comarxiv.orguni.lu The integration of predicted CCS values into analytical workflows can help to reduce the number of false-positive matches from database searches, thereby improving the accuracy of unknown compound identification. waters.com

For Ethanol, 2-(phenethylthio)-, theoretical CCS values have been predicted for various adducts using computational tools. These predictions provide a valuable analytical parameter that can be used to identify this specific compound in complex mixtures when analyzed by IM-MS. The predicted values, calculated by the CCSbase tool, are shown in the table below. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for Ethanol, 2-(phenethylthio)- Data predicted using CCSbase and sourced from PubChemLite. uni.lu

AdductAdduct FormulaMass to Charge (m/z)Predicted CCS (Ų)
[M+H]⁺[C₁₀H₁₅OS]⁺183.08382138.2
[M+Na]⁺[C₁₀H₁₄ONaS]⁺205.06576145.0
[M+K]⁺[C₁₀H₁₄OKS]⁺221.03970141.4
[M+NH₄]⁺[C₁₀H₁₈NOS]⁺200.11036158.1
[M+H-H₂O]⁺[C₁₀H₁₃S]⁺165.07380132.5
[M]⁺[C₁₀H₁₄OS]⁺182.07599140.2
[M-H]⁻[C₁₀H₁₃OS]⁻181.06926140.3
[M+HCOO]⁻[C₁₁H₁₅O₃S]⁻227.07474155.9
[M+CH₃COO]⁻[C₁₂H₁₇O₃S]⁻241.09039177.6
[M+Na-2H]⁻[C₁₀H₁₃NaOS]⁻203.05121142.0
[M]⁻[C₁₀H₁₄OS]⁻182.07709140.2

Exploration of in Vitro Biological Activities of Ethanol, 2 Phenethylthio and Structurally Analogous Compounds

In Vitro Antimicrobial Research on Phenethylthio-Containing Structures

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Compounds featuring the phenethylthio scaffold have been investigated for their ability to inhibit the growth of various microorganisms.

Evaluation of Antibacterial Potency and Spectrum

Phenethylthio-containing compounds and their structural analogs have demonstrated notable antibacterial properties. Research indicates that these molecules can possess a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. google.commdpi.com

For instance, certain thiophene (B33073) derivatives have shown activity against a range of bacterial species. researchgate.net Studies on quinone derivatives have identified structural features, such as the hydrophobicity and chain length of functional groups, that modulate their antibacterial profiles against high-priority bacterial pathogens. mdpi.com Synthesized quinone compounds were found to inhibit Gram-positive pathogens at concentrations ranging from 0.5 to 64 µg/mL. mdpi.com

Phenothiazines, which are structurally similar, have also been extensively studied. Their antibacterial activity is well-documented against many pathogenic bacteria, with some compounds showing high activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL. nih.gov While many Gram-negative bacteria like Klebsiellae and pseudomonads showed resistance, Vibrio species were found to be quite sensitive. nih.gov The antibacterial effect of these compounds can be bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria), depending on the specific compound and microorganism. nih.gov Furthermore, some of these compounds exhibit synergistic activity with conventional antibiotics, potentially helping to lower the required antibiotic dosage. nih.gov

Assessment of Antifungal Activity

In addition to antibacterial effects, various phenethylthio analogs have been evaluated for their potency against fungal pathogens. Thiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have shown moderate to excellent antifungal activities against several plant-pathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, Magnaporthe oryzae, and Colletotrichum gloeosporioides. mdpi.com

One particular compound from this class, designated 5b, displayed excellent activity against S. sclerotiorum, with a half-maximal effective concentration (EC50) of 0.51 μg/mL, which is comparable to the commercial fungicide Carbendazim. mdpi.com Similarly, novel thiophene-based stilbene (B7821643) derivatives bearing an 1,3,4-oxadiazole (B1194373) unit have also been synthesized and tested, with some showing promising antifungal activity against Botrytis cinerea. nih.gov Another study on 1,2,3-triazole phenylhydrazone derivatives identified a compound (5p) with significant activity against four phytopathogenic fungi, with EC50 values ranging from 0.18 to 2.28 μg/mL. rsc.org These findings highlight the potential of these structural classes in developing new antifungal agents.

Investigation of In Vitro Antimicrobial Mechanisms

Understanding how these compounds inhibit microbial growth is crucial for their development as therapeutic agents. Research suggests that the antimicrobial action of these structures is often multifaceted. A primary mechanism involves interaction with and disruption of the microbial cell membrane. nih.govmdpi.com This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

Studies on plant extracts containing various antimicrobial compounds, including phenolics, have pointed to several mechanisms. These include a decrease in the cytoplasmic pH, indicating a disruption of the cell's internal environment. frontiersin.org Other proposed mechanisms for related compounds involve the chelation of metal ions essential for bacterial enzymes, direct interaction with DNA and RNA, and interference with cellular metabolic pathways. mdpi.com For phenothiazines specifically, effects on plasma membrane efflux pumps and the enzymes that power them, such as ATPase, have been noted as key aspects of their antibacterial action. nih.gov

In Vitro Anticancer and Antiproliferative Investigations of Phenethylthio-Containing Compounds

The search for novel anticancer agents has led to the investigation of a wide array of synthetic and natural products. Compounds containing the phenethylthio group have shown promise in preclinical in vitro models, demonstrating the ability to inhibit the growth of cancer cells and induce cell death.

Assessment of Antiproliferative Effects on Human Cancer Cell Lines

The antiproliferative activity of phenethylthio-containing compounds has been evaluated against various human cancer cell lines. A notable example is 4-phenethylthio-2-phenylpyrazolo[1,5-a] nih.govnih.govsci-hub.setriazin-7(6H)-one (compound 4), which was tested against human lung cancer (A549) and human breast cancer (MDA-MB-231) cell lines. mdpi.comresearchgate.netresearchgate.net

The studies revealed that this compound was more effective against the A549 lung cancer cells. mdpi.comresearchgate.net At a concentration of 100 µM, it reduced the viability of A549 cells to 24% and MDA-MB-231 cells to 69%. mdpi.comresearchgate.net Further testing established a half-maximal inhibitory concentration (IC50) value of 53 µM for its activity against A549 cells. mdpi.comresearchgate.net The presence of the phenethyl group was deemed critical for this antiproliferative effect. mdpi.comresearchgate.net Other research has also explored the antiproliferative effects of various extracts and compounds on MDA-MB-231 cells, demonstrating a wide range of potencies. dovepress.comnih.govnih.govjournaljpri.com

In Vitro Studies of Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which many anticancer agents exert their effects is by inducing apoptosis, or programmed cell death. frontiersin.org Structurally related compounds, such as phenethyl isothiocyanate (PEITC), have been shown to induce apoptosis in various cancer cells. nih.govnih.gov This process is often characterized by the generation of intracellular reactive oxygen species (ROS), which can trigger nucleus condensation and fragmentation, disruption of the mitochondrial membrane, and activation of caspases, particularly caspase-3. nih.govnih.gov The induction of apoptosis by PEITC has been linked to an increase in the pro-apoptotic protein Bak and is dependent on both Bak and Bax proteins. nih.gov Natural polyphenols have also been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com

In addition to apoptosis, modulation of the cell cycle is another critical target for anticancer therapies. nih.gov The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. nih.gov Natural compounds have been shown to cause cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from dividing. nih.govmdpi.com This is often achieved by altering the expression and activity of key regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors. nih.govmdpi.com For example, some compounds can downregulate the expression of CDK4 and CDK6 or upregulate inhibitors like p21, leading to cell cycle arrest. nih.govmdpi.com

Advanced Analytical Methodologies for the Characterization and Quantification of Ethanol, 2 Phenethylthio

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of "Ethanol, 2-(phenethylthio)-," providing the means to separate it from impurities and assess its purity with high fidelity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and purity assessment of "Ethanol, 2-(phenethylthio)-". Commercial preparations of this compound often demonstrate high purity levels, typically exceeding 97% as determined by GC analysis.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like "Ethanol, 2-(phenethylthio)-". In a typical GC analysis, the sample is injected into a heated inlet, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the compound between the two phases. A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds like this thioether. For purity assessment, the area of the main peak corresponding to "Ethanol, 2-(phenethylthio)-" is compared to the total area of all peaks in the chromatogram. The use of an internal standard, such as n-butanol, can improve the precision of quantification, especially with manual injections, by compensating for variations in injection volume. csfarmacie.cz

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for separating compounds in a liquid mobile phase. For "Ethanol, 2-(phenethylthio)-," reversed-phase HPLC is a common approach, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be adjusted to optimize the separation. nih.govnih.gov Detection is typically achieved using a UV detector, as the phenyl group in the molecule absorbs ultraviolet light. HPLC is particularly useful for analyzing samples that may not be suitable for GC due to thermal instability or for separating non-volatile impurities.

Table 1: Typical Chromatographic Conditions for the Analysis of "Ethanol, 2-(phenethylthio)-" and Related Compounds

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Elite-5MS (5% diphenyl/95% dimethyl polysiloxane) or similar nih.gov C18 reversed-phase column
Mobile Phase Helium (carrier gas) at a constant flow rate nih.gov Acetonitrile/Water or Methanol/Water gradient nih.gov
Detector Flame Ionization Detector (FID) csfarmacie.cz UV Detector (e.g., at 254 nm)
Oven Temperature Temperature-programmed, e.g., starting at 45°C and ramping up mdpi.com Column temperature maintained, e.g., at 35°C nih.gov
Application Purity assessment, quantification of volatile components mdpi.com Purity assessment, analysis of non-volatile impurities

Chiral Chromatography for Enantiomeric Separation

The molecule "Ethanol, 2-(phenethylthio)-" itself is achiral as it does not possess a stereocenter. Therefore, chiral chromatography for the purpose of separating enantiomers is not directly applicable to the parent compound.

However, this technique becomes highly relevant for the analysis of its chiral derivatives, such as its oxidation product, 2-(phenylsulfinyl)ethanol. The oxidation of the sulfur atom in "Ethanol, 2-(phenethylthio)-" to a sulfoxide (B87167) group creates a chiral center at the sulfur atom, resulting in two enantiomers (R and S). Chiral sulfoxides are important in various chemical and pharmaceutical contexts. uni.lu The enantiomeric purity of these derivatives can be determined using chiral HPLC. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, for instance, are known to be effective for the separation of chiral sulfoxides. nih.gov The mobile phase, typically a mixture of hexane (B92381) with an alcohol like ethanol (B145695) or isopropanol, plays a crucial role in achieving enantioselectivity. nih.govrsc.org

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, provide enhanced analytical power for the characterization of "Ethanol, 2-(phenethylthio)-".

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-Mass Spectrometry (GC-MS) is a definitive technique for the identification and quantification of "Ethanol, 2-(phenethylthio)-". It combines the separation capability of GC with the powerful identification ability of mass spectrometry. After the components of a sample are separated by the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component that acts as a chemical fingerprint.

The identity of "Ethanol, 2-(phenethylthio)-" can be confirmed by comparing its measured mass spectrum with a reference spectrum from a database. googleapis.com GC-MS is also highly sensitive and can be used for the quantification of the compound, even at low concentrations, by monitoring specific ions (Selected Ion Monitoring, SIM) or the total ion current (TIC). acs.org

Table 2: Predicted Mass Spectrometry Data for "Ethanol, 2-(phenethylthio)-" Adducts

Adduct Mass-to-Charge Ratio (m/z) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 183.08382 138.2
[M+Na]⁺ 205.06576 145.0
[M-H]⁻ 181.06926 140.3
[M+NH₄]⁺ 200.11036 158.1
[M+K]⁺ 221.03970 141.4
[M+H-H₂O]⁺ 165.07380 132.5

Data sourced from PubChem. cnr.it

LC-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for analyzing "Ethanol, 2-(phenethylthio)-" in complex mixtures, especially those containing non-volatile or thermally labile components. cnr.it The technique couples the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. LC-MS, and particularly its tandem version (LC-MS/MS), offers enhanced selectivity and sensitivity, making it suitable for trace analysis.

In an LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized, often using soft ionization techniques like electrospray ionization (ESI) to keep the molecular ion intact. This is particularly useful for confirming the molecular weight of the compound. For complex mixture analysis, such as in biological matrices or environmental samples, LC-MS/MS provides the ability to isolate a specific parent ion, fragment it, and then detect a specific fragment ion, which significantly reduces background noise and improves detection limits.

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatographic methods, spectrophotometric and electrochemical techniques offer alternative or complementary approaches for the detection and quantification of "Ethanol, 2-(phenethylthio)-".

Spectrophotometric Methods: These methods are based on the absorption of light by the analyte. The phenyl group in "Ethanol, 2-(phenethylthio)-" allows for direct detection using UV-Visible spectrophotometry. For quantification, a colorimetric method could be developed based on the oxidation of the primary alcohol group. For instance, a reaction with an oxidizing agent like potassium dichromate in an acidic medium, which results in a color change as the dichromate (Cr₂O₇²⁻, orange) is reduced to the chromic ion (Cr³⁺, green), can be measured spectrophotometrically. The absorbance of the resulting solution at a specific wavelength is proportional to the concentration of the alcohol. Infrared (IR) spectroscopy is also a valuable tool for structural characterization, with characteristic peaks for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹) and for the aromatic C-H and C=C bonds of the phenyl group.

Electrochemical Detection Methods: Electrochemical methods offer high sensitivity and the potential for developing portable sensors. For "Ethanol, 2-(phenethylthio)-," detection can be based on the electrochemical oxidation of its alcohol functional group. rsc.org This can be achieved directly on the surface of a modified electrode or, more specifically, through an enzyme-based biosensor. An approach similar to that used for ethanol biosensors could be employed, using an enzyme like alcohol dehydrogenase (ADH). In such a system, ADH would catalyze the oxidation of the alcohol group in the presence of a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). The resulting product, NADH, is electrochemically active and can be detected at an electrode, with the measured current being proportional to the concentration of "Ethanol, 2-(phenethylthio)-". The development of such sensors could allow for rapid, real-time monitoring of the compound.

Potential Applications of Ethanol, 2 Phenethylthio in Materials Science and Specialty Chemicals

Role as a Building Block in Organic Synthesis for Complex Molecules

The dual functionality of Ethanol (B145695), 2-(phenethylthio)- makes it a promising precursor for the synthesis of a variety of complex organic molecules, most notably heterocyclic compounds which are core structures in many pharmaceuticals, agrochemicals, and functional materials. The reactivity of its hydroxyl and thioether groups can be selectively harnessed to construct intricate molecular frameworks.

Based on the reactivity of analogous thioalcohols, Ethanol, 2-(phenethylthio)- is a candidate for the synthesis of important heterocycles such as indoles, benzofurans, and benzothiophenes. For instance, the related compound 2-(phenylthio)ethanol (B1207423) has been successfully employed in the synthesis of these very heterocycles. acs.orgresearchgate.netijarsct.co.in The general strategy often involves the reaction of the alcohol moiety under conditions that promote cyclization with an adjacent aromatic ring.

Indole Synthesis: The synthesis of indoles, a prevalent scaffold in pharmaceuticals, could potentially be achieved using Ethanol, 2-(phenethylthio)-. While direct synthesis using this specific compound is not widely documented, analogous reactions with similar amino-alcohols provide a template. For example, the reaction of 2-anilinoethanol (B49455) derivatives over catalysts can yield indoles. researchgate.net

Benzofuran and Benzothiophene Synthesis: The synthesis of benzofurans and benzothiophenes often involves the cyclization of substituted phenols or thiophenols. nih.govmdpi.comresearchgate.net A plausible pathway for utilizing Ethanol, 2-(phenethylthio)- would involve its initial conversion to a more reactive intermediate that could then undergo intramolecular cyclization. The phenethyl group itself can be a precursor to a second aromatic ring system, expanding the possibilities for creating fused heterocyclic structures. The synthesis of benzothiophenes, in particular, often relies on precursors containing a sulfur atom, making thioethers like Ethanol, 2-(phenethylthio)- relevant starting points. rsc.orgorganic-chemistry.orgnih.gov

The table below outlines the types of heterocycles that could potentially be synthesized from Ethanol, 2-(phenethylthio)- or its derivatives, based on established synthetic routes for similar compounds.

HeterocyclePotential Synthetic Precursor Derived from Ethanol, 2-(phenethylthio)-General Reaction Type
IndoleN-Aryl derivative of an amino-functionalized phenethyl thioetherCatalytic Cyclization
BenzofuranPhenolic derivative of the phenethyl groupIntramolecular Cyclization
BenzothiopheneThiophenol derivative from the phenethyl group or direct cyclizationElectrophilic Cyclization

Incorporation into Functional Polymers and Advanced Materials

The development of functional polymers with tailored properties is a cornerstone of modern materials science. The incorporation of specific functional groups, such as thioethers, can impart desirable characteristics like enhanced thermal stability, altered refractive indices, and responsiveness to external stimuli. nih.govresearchgate.net Ethanol, 2-(phenethylthio)- serves as a potential monomer for creating such advanced materials due to its polymerizable hydroxyl group and the property-modifying thioether linkage.

Functional polymers can be synthesized through various methods, including step-growth and chain-growth polymerization. symeres.comwikipedia.org The hydroxyl group of Ethanol, 2-(phenethylthio)- allows it to act as a monomer in the synthesis of polyesters, polyurethanes, and polyethers. The resulting polymers would feature a phenethyl thioether group as a pendant side chain, which could significantly influence the material's bulk properties. For example, thioether-containing polymers are known for their potential in creating materials responsive to reactive oxygen species (ROS). google.com

A particularly interesting application lies in the synthesis of advanced materials like phthalocyanine (B1677752) (Pc) derivatives. Phthalocyanines are large, aromatic macrocycles used in a wide range of applications, from dyes and pigments to chemical sensors and photodynamic therapy agents. nih.gov Their properties can be finely tuned by attaching various substituents to the periphery of the macrocycle. The introduction of thioether linkages has been shown to be a successful strategy for red-shifting the absorption spectrum of phthalocyanines and enhancing intermolecular interactions, which is beneficial for creating liquid crystalline materials. acs.orgacademie-sciences.fr

For instance, octakis(2-benzyloxyethylsulfanyl) copper (II) phthalocyanine, a compound with structural similarities to a polymer of Ethanol, 2-(phenethylthio)- coordinated to a phthalocyanine core, exhibits interesting liquid crystalline properties. acs.org The thioether links in this material lead to a red-shift in the Q-band absorbance spectrum and increased thermal stability compared to alkoxy-based analogues. acs.org This suggests that Ethanol, 2-(phenethylthio)- could be used to synthesize novel phthalonitrile (B49051) precursors, which are then cyclized to form phthalocyanines with unique electronic and self-assembly properties. academie-sciences.frnih.gov

The table below summarizes the potential impact of incorporating Ethanol, 2-(phenethylthio)- into functional polymers and materials.

Material TypeMethod of IncorporationPotential Properties Conferred
Functional Polyesters/PolyurethanesStep-growth polymerization using the hydroxyl groupModified thermal stability, altered refractive index, potential for ROS-responsiveness
Phthalocyanine DerivativesSynthesis of a phthalonitrile precursor followed by cyclizationRed-shifted absorption spectrum, enhanced intermolecular interactions, potential for liquid crystallinity
Thiol-Ene PolymersAs a chain-transfer agent or functional monomer in radical polymerizationIntroduction of precise thioether functionality along the polymer backbone

Development of Specialty Chemicals and Intermediates for Industrial Processes

Specialty chemicals are a class of low-volume, high-value products that are sold on the basis of their performance or function. Ethanol, 2-(phenethylthio)- possesses the characteristics of a valuable intermediate for the synthesis of such chemicals. Its bifunctional nature allows for a wide range of chemical transformations, leading to products for the pharmaceutical, agrochemical, and fragrance industries.

The thioether group is a common motif in many biologically active compounds and can serve as a precursor for other sulfur-containing functional groups like sulfoxides and sulfones, which are also prevalent in pharmaceuticals. The phenethyl group is a structural component of many natural products and synthetic drugs. researchgate.netrsc.org

One potential application is in the development of antioxidants for polymers and lubricants. beilstein-journals.org Thioethers are known to act as antioxidants, and the phenethyl group could enhance compatibility with various organic matrices. For example, poly(hydroxy thioether) derivatives of vegetable oils have been explored as anti-wear and anti-friction additives for lubricants. google.comacs.org

Furthermore, the reactivity of the hydroxyl group allows for esterification or etherification to produce a variety of derivatives with different physical and chemical properties. These derivatives could find use as plasticizers, solvents, or fragrance components. For example, 2-(ethylthio)ethanol (B52129) is noted as a highly reactive chemical intermediate for the production of resins, rubbers, and plastics. google.com Given the structural similarity, Ethanol, 2-(phenethylthio)- is expected to have a comparable, if not broader, range of applications as a chemical intermediate.

The table below lists potential specialty chemicals that could be derived from Ethanol, 2-(phenethylthio)-.

Product ClassPotential Derivative of Ethanol, 2-(phenethylthio)-Target Industry
Pharmaceutical IntermediatesHeterocyclic compounds, sulfoxide (B87167)/sulfone derivativesPharmaceuticals
Agrochemical IntermediatesSulfur-containing heterocyclesAgrochemicals
Polymer AdditivesEster or ether derivativesPlastics and Lubricants
Fragrance CompoundsEster derivativesCosmetics and Perfumery

Perspectives in Drug Discovery Research Utilizing the Ethanol, 2 Phenethylthio Scaffold

Scaffold Hopping and Lead Compound Identification Strategies

Scaffold hopping is a prominent strategy in medicinal chemistry aimed at discovering new, patentable chemical entities with improved pharmacological profiles by replacing the core structure of a known active compound with a bioisosteric equivalent. mdpi.com This approach is particularly useful for overcoming issues with existing scaffolds, such as metabolic instability or off-target effects, while retaining the key pharmacophoric features necessary for biological activity. nih.gov The "Ethanol, 2-(phenethylthio)-" scaffold, and more broadly the phenethylthio group, has been incorporated into various molecular frameworks through such strategies, leading to the identification of promising lead compounds. wikipedia.orgaragen.comlibretexts.org

A lead compound is a chemical entity showing pharmacological or biological activity that serves as a starting point for further chemical modifications to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orglibretexts.org The identification of high-quality lead compounds is a critical milestone in drug discovery. nih.gov Computational methods, including virtual screening and pharmacophore modeling, are often employed to identify novel scaffolds that can mimic the three-dimensional structure of a known ligand. nih.govnih.gov

For instance, research into purine (B94841) receptor agonists has utilized a convergent synthesis approach to create derivatives of (N)-methanocarba-adenosines. researchgate.netnih.gov In this context, the adenine (B156593) moiety was pre-functionalized with various 2-thioether groups, including the phenethylthio group, before being coupled to a bicyclic precursor. researchgate.netnih.gov This strategy allows for the systematic exploration of structure-activity relationships (SAR) and the identification of potent and selective ligands. researchgate.net The resulting compound, (1R,2R,3S,4R,5S)-4-(6-Amino-2-(phenethylthio)-9H-purin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol, represents a lead compound identified through the strategic incorporation of the phenethylthio moiety onto a rigid scaffold designed to target purine receptors. researchgate.net

Similarly, in the development of antitrypanosomatidic agents, a high-throughput phenotypic screen identified a lead compound with an N-(5-pyrimidinyl)benzenesulfonamide scaffold. nih.gov Subsequent optimization efforts involved modifying the chemical structure, including the introduction of a phenethylthio group at the 2-position of the pyrimidine (B1678525) ring, leading to the synthesis of novel analogs with improved activity and reduced toxicity. nih.govacs.org This demonstrates how the phenethylthio motif can be strategically employed to modify an existing scaffold and generate new lead compounds.

Table 1: Examples of Lead Compound Identification Utilizing the Phenethylthio Scaffold

Scaffold Class Lead Compound Example Therapeutic Target/Area Strategy Reference(s)
Purine Analog (1R,2R,3S,4R,5S)-4-(6-Amino-2-(phenethylthio)-9H-purin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol Purine Receptors Convergent Synthesis researchgate.net
Pyrimidine Derivative 3-(N-(4-Amino-6-phenethoxy-2-(phenethylthio)pyrimidin-5-yl)-N-phenethylsulfamoyl)benzenaminium Chloride Antitrypanosomatidic Lead Optimization acs.org
Pyrazolotriazine 4-Phenethylthio-2-phenylpyrazolo[1,5-a] nih.govsigmaaldrich.comcore.ac.uktriazin-7(6H)-one Anticancer S-alkylation of Scaffold mdpi.com

Rational Design of Bioactive Compounds Based on Structural Motifs

Rational drug design leverages the three-dimensional structure of a biological target to design and synthesize novel, active molecules. nih.govnih.gov This approach relies heavily on understanding the structure-activity relationships (SAR) of a chemical series, which describes how modifications to a molecule's structure affect its biological activity. science.gov The "Ethanol, 2-(phenethylthio)-" scaffold provides a flexible platform for such rational design, where the phenethyl group, the thioether linkage, and the ethanol (B145695) moiety can all be systematically modified to probe interactions with a target protein.

In the design of antibacterial agents, a series of quinone derivatives were synthesized and their SAR was investigated. mdpi.com One of the most active compounds in the series was 8-(phenethylthio)-6-ethyl-2,4-dimethyl-pyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone, which exhibited significant activity against Gram-positive bacteria. mdpi.com The study highlighted that the introduction of the phenethylthio group at a specific position on the quinone core was crucial for its antibacterial potency. mdpi.com

Another example of rational design involving the phenethylthio motif is seen in the development of pyrazolo[1,5-a] nih.govsigmaaldrich.comcore.ac.uktriazine derivatives as potential anticancer agents. mdpi.com Researchers synthesized 4-phenethylthio-2-phenylpyrazolo[1,5-a] nih.govsigmaaldrich.comcore.ac.uktriazin-7(6H)-one and evaluated its antiproliferative activity against human lung and breast cancer cell lines. mdpi.com The results indicated that the compound was more active against lung cancer cells, and importantly, the presence of the phenethyl group was deemed critical for this antiproliferative effect. mdpi.com This finding underscores the importance of the phenethylthio moiety as a key structural motif for the observed biological activity.

The principles of rational design also guide the synthesis of inhibitors for enzymes such as phospholipase A2 (PLA2). nih.gov Studies have led to the development of potent and selective thioether fluoroketone inhibitors for Group VIA calcium-independent PLA2 (GVIA iPLA2), which can serve as lead compounds for future development. nih.gov

Table 2: Structure-Activity Relationship Insights for Phenethylthio-Containing Compounds

Compound Series Structural Motif Key SAR Finding Biological Activity Reference(s)
Pyrimidoisoquinolinquinones 8-(phenethylthio)- The phenethylthio group at the 8-position is a key contributor to potency. Antibacterial mdpi.com
Pyrazolotriazines 4-(phenethylthio)- The phenethyl group is critical for the antiproliferative effect against A549 lung cancer cells. Anticancer mdpi.com
Triazolopyrazines 8-(phenethylthio)- The nature of the substituent at the 8-position influences activity in malaria parasite killing assays. Antimalarial acs.org

Optimization of Potency and Selectivity for Biological Targets

Once a lead compound is identified, the next crucial step is lead optimization, which involves chemically modifying the molecule to enhance its desirable properties, such as potency and selectivity, while minimizing undesirable ones. libretexts.orgresearchgate.net Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is a measure of a drug's ability to interact with its intended target over other potential targets.

The development of antitrypanosomatidic agents provides a clear example of this optimization process. nih.govacs.org Starting from initial hits identified through high-throughput screening, medicinal chemists synthesized a series of analogs to improve their biological profile. nih.gov The chemical structure of a lead compound was modified by introducing a diverse range of alkyl or phenylalkyl chains at the sulfur atom of a 6-amino-2-mercaptopyrimidinol ring. nih.gov This led to the synthesis of compounds like 3-(N-(4-Amino-6-phenethoxy-2-(phenethylthio)pyrimidin-5-yl)-N-phenethylsulfamoyl)benzenaminium Chloride, which showed promising activity against multiple parasites with low toxicity. acs.org This iterative process of synthesis and biological testing is central to optimizing potency and selectivity.

In a different therapeutic area, researchers developing liver X receptor (LXR) agonists discovered that a 2-hydroxyacetophenone (B1195853) derivative served as an excellent linker to enhance both the potency and β-selectivity of their compounds. nih.gov While this study does not directly involve the "Ethanol, 2-(phenethylthio)-" scaffold, the principles of using specific linkers to optimize the spatial arrangement of pharmacophoric groups are broadly applicable. By analogy, the ethylene (B1197577) bridge and thioether linkage of the "Ethanol, 2-(phenethylthio)-" scaffold can be modified—for example, by altering chain length, introducing rigidity, or replacing the sulfur atom—to fine-tune the interaction with a biological target and thereby optimize potency and selectivity.

The development of inhibitors for phospholipases A2 (PLA2s) also highlights the importance of optimization. nih.gov Through a combination of computational chemistry, organic synthesis, and in vitro assays, researchers developed potent and selective thioether fluoroketone inhibitors for Group VIA calcium-independent PLA2. nih.gov This work led to the identification of novel structures that can serve as leads for developing inhibitors with even higher potency and selectivity. nih.gov

Exploration of Novel Therapeutic Areas

The versatility of the "Ethanol, 2-(phenethylthio)-" scaffold and related structures has prompted their investigation across a wide range of therapeutic areas, demonstrating the broad potential of this chemical motif in drug discovery.

Antiparasitic Agents: As previously discussed, compounds bearing a phenethylthio group attached to a pyrimidine scaffold have been identified as promising agents against trypanosomes, the causative agents of diseases like African trypanosomiasis (sleeping sickness) and Chagas disease. nih.govacs.org One such compound, Ty-678, which contains a phenethylthio moiety, showed nanomolar activity against T. brucei and promising activity against the amastigote stage of L. infantum. acs.org

Anticancer Agents: The phenethylthio group has been incorporated into heterocyclic systems like pyrazolo[1,5-a] nih.govsigmaaldrich.comcore.ac.uktriazines, which have shown antiproliferative activity against human cancer cell lines. mdpi.com Specifically, 4-phenethylthio-2-phenylpyrazolo[1,5-a] nih.govsigmaaldrich.comcore.ac.uktriazin-7(6H)-one was found to be more active against lung cancer cells than breast cancer cells, with an IC₅₀ value of 53 ± 3 µM against A549 lung cancer cells. mdpi.com

Antibacterial Agents: Derivatives of pyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone containing a phenethylthio group have been synthesized and shown to possess antibacterial activity, particularly against Gram-positive pathogens. mdpi.com

Purine Receptor Modulators: The phenethylthio moiety has been successfully incorporated into adenosine (B11128) analogs to create ligands for purine receptors. researchgate.netnih.gov These receptors are involved in a multitude of physiological processes, and their modulation has therapeutic potential in areas such as inflammation, pain, and cardiovascular disease. The synthesis of 2-(phenethylthio)-9H-purin-6-amine is a key step in creating these targeted agonists. nih.gov

Vanilloid Receptor Modulators: Novel thiourea (B124793) derivatives, including those with a phenethylthio group, have been developed as modulators of the vanilloid receptor (VR1, also known as TRPV1). google.com This receptor is implicated in pain signaling, making its modulators potential candidates for the treatment of various pain conditions, including neuropathic and inflammatory pain. google.com

Table 3: Therapeutic Areas Explored with Phenethylthio-Containing Scaffolds

Therapeutic Area Scaffold/Compound Class Specific Target/Disease Finding Reference(s)
Antiparasitic Pyrimidine derivatives T. brucei, L. infantum Nanomolar to low micromolar activity against parasites. nih.govacs.org
Anticancer Pyrazolotriazines Human lung cancer (A549) IC₅₀ value of 53 ± 3 µM. mdpi.com
Antibacterial Pyrimidoisoquinolinquinones Gram-positive bacteria Inhibition in the range of 0.5 to 64 µg/mL. mdpi.com
Neurological/Inflammatory Purine analogs Purine receptors (e.g., A₃) Serves as a key intermediate for potent receptor agonists. researchgate.netnih.gov
Pain Management Thiourea derivatives Vanilloid Receptor (TRPV1) Acts as a modulator with potential for treating pain. google.com

Emerging Research Avenues and Future Directions for Ethanol, 2 Phenethylthio

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of thioethers, including Ethanol (B145695), 2-(phenethylthio)-, often involves the use of foul-smelling and air-sensitive thiols, along with strong bases and toxic alkyl halides. beilstein-journals.org These methods, while effective, present significant environmental and safety concerns. Consequently, a major thrust in modern organic chemistry is the development of greener and more sustainable synthetic protocols.

Recent research has highlighted several promising strategies for the eco-friendly synthesis of thioethers. One approach involves the direct substitution of alcohols with thiols, a reaction that ideally produces only water as a byproduct. beilstein-journals.org This method, however, requires an acid catalyst to activate the alcohol's hydroxyl group, which is a poor leaving group. beilstein-journals.org The use of solid acid catalysts, such as silica (B1680970) alumina, has shown excellent results, enabling high yields under solvent-free conditions. beilstein-journals.org

Another innovative and sustainable approach utilizes xanthates as thiol-free reagents. This method avoids the use of malodorous and unstable thiols, offering a simple, effective, and green route to dialkyl or alkyl aryl thioethers with a broad substrate scope and good functional group tolerance. mdpi.com The reaction proceeds under transition-metal-free and base-free conditions, further enhancing its green credentials. mdpi.com

Furthermore, water-promoted synthesis has emerged as a highly attractive green method. The synthesis of heteroaryl thioethers has been successfully achieved in water at room temperature without the need for a base, offering high yields and simple operation. sioc-journal.cn The use of water as a solvent is not only environmentally benign but can also play a crucial role in the reaction mechanism through hydrogen bonding and hydrophobic interactions. sioc-journal.cn Copper-catalyzed C-S coupling of thiols and aryl boronic acids in water is another environmentally friendly method that avoids toxic ligands and solvents. researchgate.net

The development of poly(hydroxyl thioether)s directly from epoxides in water represents another significant advancement. rsc.org This "cascade O–S ER/AAROP" (oxygen–sulfur exchange reaction/aqueous anionic ring-opening polymerization) approach is performed under mild conditions and offers a green route to well-defined polymers. rsc.org Such methodologies could potentially be adapted for the sustainable synthesis of smaller molecules like Ethanol, 2-(phenethylthio)-.

A comparison of these emerging sustainable methods with traditional synthesis is presented in the table below.

Synthesis MethodReagents & ConditionsAdvantagesDisadvantages
Traditional Synthesis Phenethylmercaptan, 2-Chloroethanol (B45725), Potassium hydroxide (B78521), Methanol (B129727)High yieldUse of hazardous reagents, malodorous thiols
Direct Alcohol Substitution Alcohol, Thiol, Solid acid catalyst (e.g., silica alumina)Water as the only byproduct, solvent-free conditions possibleRequires acid catalysis
Xanthate-based Synthesis Alkyl/Aryl halide, Potassium O-alkyl dithiocarbonate (Xanthate)Odorless, stable reagents, transition-metal and base-free
Water-Promoted Synthesis Alkyl halide, Heteroaryl thiol, WaterEnvironmentally benign solvent, mild conditions, base-freeSubstrate scope may be limited
Copper-Catalyzed C-S Coupling in Water Thiol, Aryl boronic acid, CuSO4, NaOH, WaterAvoids toxic ligands and organic solventsRequires a metal catalyst

In-Depth Mechanistic Elucidation of Biological Actions

While direct biological studies on Ethanol, 2-(phenethylthio)- are not extensively documented, the broader class of thioether-containing compounds exhibits a range of biological activities, including antimicrobial and anticancer effects. Understanding the mechanisms behind these actions is a key area of ongoing research.

One of the primary proposed mechanisms of action for thioethers in biological systems involves their oxidation by reactive oxygen species (ROS). acs.orgnih.gov Thioethers can be oxidized to sulfoxides and subsequently to sulfones. encyclopedia.pub This transformation from a hydrophobic thioether to a more hydrophilic sulfoxide (B87167) or sulfone can trigger conformational changes in biomolecules or lead to the destabilization of drug delivery systems. rsc.org Kinetic analyses have shown that while hydrogen peroxide (H₂O₂) can oxidize thioethers, the reaction is often slow under physiologically relevant concentrations. acs.orgnih.gov In contrast, hypochlorite, another ROS, can oxidize thioethers much more rapidly. acs.orgnih.gov This suggests that the biological activity of thioether-based compounds in environments with high levels of ROS, such as inflamed tissues or tumors, could be mediated by this oxidative activation. rsc.org

The phenethyl group itself is also known to contribute to biological activity. For instance, 2-phenylethanol (B73330) and its derivatives have been shown to possess bacteriostatic activity, which correlates with their ability to bind to and disrupt bacterial cell membranes. nih.gov Therefore, it is plausible that the biological effects of Ethanol, 2-(phenethylthio)- could be a result of a dual mechanism: the disruption of cell membranes by the phenethyl moiety and the potential for oxidative activation of the thioether group.

Furthermore, thioether-containing molecules have been designed as inhibitors of various enzymes. The thioether linkage can play a crucial role in binding to the active site of an enzyme, often through hydrophobic interactions or by acting as a flexible linker to position other functional groups for optimal interaction. bohrium.com For example, thioether-cyclized peptides have been identified as potent and selective ligands for a variety of protein targets. bohrium.commdpi.com Molecular docking studies of thioether-containing quinazolinone derivatives have shown that the thioether moiety can form key interactions within the active site of enzymes like TMV coat protein. arabjchem.org

Future research should focus on elucidating the specific biological targets and mechanisms of action for Ethanol, 2-(phenethylthio)-. This would involve a combination of in vitro and in silico studies, including:

Enzyme inhibition assays to identify potential protein targets.

Cell-based assays to evaluate its effects on cellular processes such as proliferation, apoptosis, and membrane integrity.

Kinetic studies to determine the rate of its oxidation by different ROS and the biological consequences of this oxidation.

Molecular modeling and docking studies to predict its binding modes with potential biological targets.

Integration with Artificial Intelligence and Machine Learning in Drug Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns, predict biological activities, and even generate novel molecular structures with desired properties. mdpi.comacs.org For a compound like Ethanol, 2-(phenethylthio)-, which possesses a simple yet versatile scaffold, AI and ML can be instrumental in exploring its therapeutic potential.

One of the key applications of AI in drug design is in the prediction of quantitative structure-activity relationships (QSAR). By training ML models on datasets of compounds with known biological activities, it is possible to predict the activity of new, untested molecules. researchgate.net For Ethanol, 2-(phenethylthio)-, this could involve generating a library of virtual derivatives with modifications to the ethanol chain, the phenethyl ring, or by replacing the thioether linkage with other groups. An AI model could then predict the antimicrobial or anticancer activity of these derivatives, helping to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

Generative AI models can go a step further and design entirely new molecules de novo. mdpi.com These models can be trained to generate molecules with specific desired properties, such as high binding affinity to a particular protein target, good pharmacokinetic profiles, and low toxicity. mdpi.com Starting with the basic structure of Ethanol, 2-(phenethylthio)-, a generative model could propose novel derivatives that are optimized for a specific therapeutic application.

Furthermore, AI can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates. This is a critical step in the drug development process, as poor ADMET properties are a major cause of clinical trial failures. By using AI to predict these properties early in the discovery phase, researchers can focus their efforts on compounds that are more likely to succeed.

The integration of AI and ML in the study of Ethanol, 2-(phenethylthio)- and its analogs could follow a workflow like the one outlined below:

StageAI/ML ApplicationObjective
Hit Identification Virtual screening of compound libraries using ML-based QSAR models.To identify initial lead compounds with potential biological activity.
Lead Optimization Generative AI models to design novel derivatives with improved potency and selectivity.To enhance the therapeutic properties of the lead compounds.
ADMET Prediction ML models to predict absorption, distribution, metabolism, excretion, and toxicity.To select drug candidates with favorable pharmacokinetic and safety profiles.
Mechanism of Action Elucidation AI-powered analysis of large biological datasets (e.g., genomics, proteomics) to identify potential drug targets and pathways.To understand how the compound exerts its biological effects.

Exploration of Applications in Emerging Technologies and Niche Markets

Beyond its potential in pharmacology, the unique properties of the thioether linkage and the phenethyl group open up avenues for the application of Ethanol, 2-(phenethylthio)- and its derivatives in emerging technologies and niche markets.

Materials Science: Aryl thioethers are important components in the development of advanced polymers and functional materials. nih.gov Sulfur-containing polymers, such as aryl polythioethers, often exhibit enhanced properties compared to their polyether counterparts. nih.gov The thioether group's ability to coordinate with metal ions also makes it a valuable component in the design of metal-organic frameworks (MOFs) with unique affinities for specific metals. nih.gov The phenethyl group, with its aromatic ring, can participate in π-π stacking interactions, which can influence the self-assembly and electronic properties of materials. For example, pentacene (B32325) derivatives with phenethylthio substituents have been investigated for their potential in organic thin-film transistors due to their enhanced photo-oxidative resistance.

Nanotechnology: Thioether-functionalized ligands have been extensively used to stabilize and control the growth of metal nanoparticles, particularly gold nanoparticles. mdpi.comresearchgate.netnih.govul.ie The sulfur atom of the thioether group forms a stable bond with the gold surface, allowing for the creation of monodisperse and stable nanoparticles with tailored sizes and surface properties. nih.govul.ie These functionalized nanoparticles have a wide range of potential applications, including:

Biolabeling and Bio-imaging: Fluorescent metal nanoclusters stabilized with thioether ligands can be used as probes for imaging biological processes. bohrium.com

Sensing: Thioether-capped nanoparticles can be designed to selectively bind to and detect specific analytes, such as pollutants. bohrium.com

Drug Delivery: The nanoparticles can be loaded with drugs and targeted to specific cells or tissues. mdpi.combohrium.com

The structure of Ethanol, 2-(phenethylthio)- makes it an interesting candidate for creating functionalized surfaces or as a building block for more complex ligands for nanoparticle stabilization.

Niche Chemical Markets: The global market for ethanol derivatives is vast and diverse, with applications in industries ranging from pharmaceuticals to paints and coatings. chemanalyst.com While Ethanol, 2-(phenethylthio)- is a specialty chemical, its derivatives could find use in various niche applications. For instance, the compound itself could be used as an intermediate in the synthesis of more complex molecules with specific biological or material properties. jcsp.org.pk Its structural similarity to other commercially relevant phenoxyethanol (B1677644) derivatives suggests potential applications in the fragrance and cosmetics industries, provided its sensory and safety profiles are favorable. unibo.it

The exploration of these emerging applications will require interdisciplinary research, combining expertise in organic synthesis, materials science, nanotechnology, and computational modeling.

Q & A

Q. What are the optimal synthetic routes for producing 2-(phenethylthio)ethanol, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between phenethylthiol and ethylene oxide or haloethanol derivatives. Optimization can leverage Response Surface Methodology (RSM) to evaluate variables like temperature, catalyst concentration (e.g., acidic/basic conditions), and solvent polarity. For example, RSM designs similar to those used for 2-phenylethanol production (Table 2 in ) can identify interactions between parameters. Characterization via GC-MS or HPLC ensures purity, with reference to NIST or PubChem databases for spectral validation .

Q. How can researchers characterize the structural and electronic properties of 2-(phenethylthio)ethanol using spectroscopic and computational tools?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group identification (e.g., thioether -S- linkage at C2) with IR spectroscopy to confirm -OH and C-S stretches. Computational tools like Gaussian or ORCA can model electronic properties (HOMO-LUMO gaps, electrostatic potentials) using density functional theory (DFT). Cross-reference experimental data with the FDA GSRS or Reaxys databases for validation .

Q. What stability challenges arise in storing 2-(phenethylthio)ethanol, and how can degradation pathways be mitigated?

  • Methodological Answer : Thioethers are prone to oxidation under ambient conditions. Stability studies under varying temperatures, pH, and light exposure should be conducted using accelerated aging protocols. Antioxidants (e.g., BHT) or inert-atmosphere storage (argon/nitrogen) can suppress oxidation. Monitor degradation products via LC-MS and compare with reference standards from CAS Common Chemistry .

Advanced Research Questions

Q. How do solvent effects and catalyst choice influence the regioselectivity of 2-(phenethylthio)ethanol formation in thiol-ene reactions?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenethylthiol, favoring C-S bond formation at the ethanol C2 position. Transition-metal catalysts (e.g., Cu(I)) may reduce side reactions like disulfide formation. Mechanistic studies using kinetic isotope effects (KIE) or Hammett plots can elucidate electronic influences. Computational docking simulations (e.g., AutoDock) may predict catalyst-substrate interactions .

Q. What computational strategies can predict the metabolic and environmental fate of 2-(phenethylthio)ethanol?

  • Methodological Answer : Use tools like BKMS_METABOLIC or PISTACHIO to model biodegradation pathways (e.g., S-oxidation to sulfoxides). Environmental persistence can be estimated via EPI Suite using quantitative structure-activity relationship (QSAR) models. Validate predictions with experimental microcosm studies (soil/water systems) and GC-MS analysis .

Q. How can contradictory data on the compound’s solubility and partition coefficients (logP) be resolved?

  • Methodological Answer : Discrepancies often arise from measurement techniques (shake-flask vs. HPLC). Standardize protocols using OECD guidelines. For logP, compare experimental values (via octanol-water partitioning) with computational predictions (e.g., XLogP3). Triangulate data from multiple sources (PubChem, ECHA) and apply statistical outlier analysis .

Q. What role does 2-(phenethylthio)ethanol play in modulating biological membranes, and how can this be experimentally validated?

  • Methodological Answer : Use fluorescence anisotropy or DSC (differential scanning calorimetry) to study membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) can model interactions with lipid bilayers. In vitro assays with cell lines (e.g., HEK293) can assess permeability and cytotoxicity, referencing safety data from ChemIDplus .

Data Contradiction and Validation Strategies

  • Cross-Database Verification : Compare physicochemical data (melting point, boiling point) across NIST, PubChem, and ECHA to identify outliers.
  • Experimental Replication : Reproduce synthetic protocols from literature (e.g., thiol-ene additions in ) under controlled conditions.
  • Peer-Review Collaboration : Share spectral data (NMR, IR) with open-access platforms like Zenodo for community validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.